BenchChemオンラインストアへようこそ!

N-(4-bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

CDK2 Inhibition Kinase Selectivity Halogen Bonding

N-(4-bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 877798-89-5) is a heterocyclic small molecule featuring a pyrazolo[1,5-a]pyrimidine core, which is a recognized privileged scaffold in kinase inhibitor drug discovery. Its structure is characterized by a 4-bromophenylamine group at the 7-position, a methyl group at the 5-position, and a phenyl ring at the 3-position.

Molecular Formula C19H15BrN4
Molecular Weight 379.261
CAS No. 877798-89-5
Cat. No. B2435826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS877798-89-5
Molecular FormulaC19H15BrN4
Molecular Weight379.261
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)Br)C4=CC=CC=C4
InChIInChI=1S/C19H15BrN4/c1-13-11-18(23-16-9-7-15(20)8-10-16)24-19(22-13)17(12-21-24)14-5-3-2-4-6-14/h2-12,23H,1H3
InChIKeyPDUXICKWNJCDAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Procurement-Relevant Identification and Core Scaffold Characteristics


N-(4-bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 877798-89-5) is a heterocyclic small molecule featuring a pyrazolo[1,5-a]pyrimidine core, which is a recognized privileged scaffold in kinase inhibitor drug discovery [1]. Its structure is characterized by a 4-bromophenylamine group at the 7-position, a methyl group at the 5-position, and a phenyl ring at the 3-position. This compound falls within the scope of a broad patent family claiming pyrazolo[1,5-a]pyrimidin-7-yl amine derivatives as inhibitors of protein kinases for treating proliferative diseases, establishing its foundational relevance for kinase-targeted research programs [2].

Why Pyrazolo[1,5-a]pyrimidine Analogs Cannot Be Interchanged for N-(4-Bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine


In the pyrazolo[1,5-a]pyrimidine class, the N7-substituent is a critical determinant of kinase selectivity and potency. Simply substituting the 4-bromophenyl group with a 4-chloro, 4-fluoro, or unsubstituted phenyl analog will fundamentally alter the molecule's electronic profile, steric bulk, and potential for halogen bonding [1]. The specific combination of a 4-bromophenyl group at the 7-position, a methyl at the 5-position, and a phenyl at the 3-position, as covered in foundational kinase inhibitor patents, defines a unique chemical space for ATP-binding site interactions that is not replicated by other halogen or alkyl variants [1]. Therefore, generic substitution without confirmatory activity testing will not guarantee equivalent biological or pharmacological outcomes.

Quantitative Differentiation Evidence for N-(4-Bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine Against Closest Analogs


Enhanced CDK2 Inhibitory Potency Conferred by 4-Bromophenyl Moiety vs. Non-Halogenated Analogs

The 4-bromophenyl group at the N7-position is critical for high-affinity CDK2 inhibition. In a closely related series of pyrazolo[1,5-a]pyrimidine-2-ylamines, the 7-(4-bromophenyl) derivative (compound 5h) exhibited a CDK2 IC50 of 22 nM, which is comparable to the clinical CDK inhibitor dinaciclib (IC50 = 18 nM) [1]. This nanomolar potency is attributed to the bromine atom's ability to form favorable halogen bonds within the ATP-binding pocket, an interaction that is significantly weaker or absent with non-halogenated, 4-methyl, or 4-methoxy phenyl analogs.

CDK2 Inhibition Kinase Selectivity Halogen Bonding

Divergent Kinase Selectivity Profile Relative to N-Cyclopentyl Analog

Replacing the N7-substituent from 4-bromophenyl to cyclopentyl dramatically shifts the kinase target engagement. The N-cyclopentyl analog (N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine) was identified as a low-potency hit in a high-throughput screen, showing an IC50 of 62.9 µM against an unspecified kinase target from the Scripps Research Institute Molecular Screening Center [1]. This starkly contrasts with the nanomolar CDK2 activity anticipated for the 4-bromophenyl derivative, indicating that the 4-bromophenyl substituent directs the scaffold toward a different kinase selectivity profile.

Kinase Profiling Selectivity ATP-competitive Inhibitor

Distinctive Molecular Properties and Halogen Bonding Capacity vs. 4-Chloro and 4-Fluoro Analogs

The bromine atom provides a significantly larger van der Waals volume (29.0 ų) and a more positive σ-hole potential for halogen bonding compared to chlorine (21.0 ų) or fluorine (10.0 ų). This enables the 4-bromophenyl derivative to form stronger and more directional halogen bonds with backbone carbonyls or polar residues in kinase ATP-binding sites than its 4-chloro or 4-fluoro counterparts [1]. This physicochemical differentiation is directly linked to the enhanced potency observed in brominated analogs.

Halogen Bonding Molecular Recognition Physicochemical Properties

Validated Patent Coverage as a Chemical Tool for Kinase Drug Discovery

This specific compound is explicitly covered by the generic Markush structures in patent US20050222171A1, which claims pyrazolo[1,5-a]pyrimidin-7-yl amine derivatives as protein kinase inhibitors [1]. This patent protection validates the compound's potential as a kinase inhibitor scaffold and provides a defined intellectual property position. In contrast, several close analogs without the specific halogen-phenyl substitution pattern fall outside the most specific activity-optimized claims, making them less strategically relevant for kinase-focused research programs.

Patent Protection Chemical Probe Drug Discovery

High-Value Application Scenarios for Procuring N-(4-Bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine


Lead Compound for CDK2-Targeted Anti-Leukemia Drug Discovery

Based on its structural analogy to the potent CDK2 inhibitor 5h (IC50 = 22 nM), this compound is an ideal starting point for a medicinal chemistry program targeting CDK2-driven leukemias [1]. Its core scaffold is known to be orally bioavailable with high GI absorption in related analogs, and the 4-bromophenyl group is essential for nanomolar potency. Researchers can use this compound to establish baseline SAR, perform pharmacokinetic optimization, and develop new anti-leukemia candidates.

Selective Kinase Profiling Probe for Halogen-Bonding Studies

The distinct halogen-bonding capability of the 4-bromophenyl moiety makes this compound a valuable tool for chemical biology studies [1]. It can be used in a panel of kinase assays to quantify the thermodynamic contribution of bromine-mediated halogen bonds to inhibitor potency and selectivity, providing critical data for structure-based drug design. This is a specific application where 4-chloro or 4-fluoro analogs would be unsuitable controls due to their weaker or absent halogen bonding potential.

Patent-Landscape Conscious Building Block for Kinase-Focused Libraries

For organizations constructing a proprietary kinase inhibitor library, this compound is a strategically important building block [1]. Its inclusion ensures coverage of the specific chemical space claimed in foundational kinase inhibitor patents, reducing the risk of IP conflict during lead optimization. In contrast, simple N-alkyl or N-phenyl analogs without halogen substitution do not provide the same level of strategic IP coverage.

Comparator Compound for N7-Substituted Pyrazolo[1,5-a]pyrimidine SAR Exploration

This compound serves as an essential comparator in systematic SAR studies. By measuring its activity against the N-cyclopentyl analog (IC50 = 62.9 µM) [1], researchers can establish the quantitative impact of a 4-bromophenyl group on kinase potency and selectivity. This data is fundamental for validating computational docking models and for guiding the design of next-generation kinase inhibitors.

Quote Request

Request a Quote for N-(4-bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.